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molecular formula C14H24O4 B8618113 6-Methylheptyl prop-2-enoate;prop-2-enoic acid CAS No. 9017-68-9

6-Methylheptyl prop-2-enoate;prop-2-enoic acid

Cat. No. B8618113
M. Wt: 256.34 g/mol
InChI Key: YDWRZBOKATXNFI-UHFFFAOYSA-N
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Patent
US04273135

Procedure details

Iso-octyl acrylate (252.0 grams), acrylic acid (28.0 Grams), and azobis(iso-butyronitrile) (0.700 gram; 0.25 weight percent based on monomer) were dissolved in acetone (420 grams; monomer solids was 40.00 weight percent) in a one liter amber glass bottle. The resulting solution was sparged briefly with nitrogen to remove dissolved oxygen, sealed, and heated with agitation at 53° C. for 24 hours. The resulting copolymer solids was 38.3 weight percent, and the inherent viscosity in tetrahydrofuran at 30° C. (0.15 gram copolymer per 100 grams solvent) was 1.71.
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
420 g
Type
solvent
Reaction Step One
[Compound]
Name
amber glass
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16] |f:4.5|

Inputs

Step One
Name
Quantity
252 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.7 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
420 g
Type
solvent
Smiles
CC(=O)C
Name
amber glass
Quantity
1 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
53 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was sparged briefly with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
dissolved oxygen
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
at 30° C.

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCCCCC(C)C.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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